Toluzide
Description
Toluzide, also known as m-toluic acid hydrazide (IUPAC name: 3-methylbenzohydrazide), is an organic compound with the molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol . Structurally, it consists of a methyl-substituted benzene ring attached to a hydrazide functional group (-CONHNH₂). This compound is primarily utilized in coordination chemistry and catalysis due to its ability to act as a multidentate ligand, forming stable complexes with transition metals such as iron, palladium, and platinum .
Key properties of this compound:
- CAS Number: 13050-47-0
- SMILES: CC1=CC=CC(=C1)C(=O)NN
- Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO) but poorly soluble in water.
- Synthetic Route: Typically synthesized via hydrazinolysis of m-toluic acid esters or direct reaction of hydrazine with m-toluic acid chloride .
Properties
CAS No. |
3166-48-1 |
|---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-ethyl-2-hydroxy-N'-(2-methylphenyl)butanehydrazide |
InChI |
InChI=1S/C13H20N2O2/c1-4-13(17,5-2)12(16)15-14-11-9-7-6-8-10(11)3/h6-9,14,17H,4-5H2,1-3H3,(H,15,16) |
InChI Key |
HDLUSZXJYBIFPI-UHFFFAOYSA-N |
SMILES |
CCC(CC)(C(=O)NNC1=CC=CC=C1C)O |
Canonical SMILES |
CCC(CC)(C(=O)NNC1=CC=CC=C1C)O |
Other CAS No. |
3166-48-1 |
Synonyms |
2-ethyl-22-hydroxybutanoic acid, 2-(2-methylphenyl)hydrazide diethylglycolic acid o-tolylhydrazide toluzide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Toluzide belongs to the acyl hydrazide family, which includes compounds with the general structure R-CONHNH₂. Below is a detailed comparison with two closely related analogs:
p-Toluamide (4-Methylbenzamide)
- Molecular Formula: C₈H₉NO
- Molecular Weight : 135.17 g/mol
- CAS Number : 619-55-6
- Key Differences :
- Functional Group : p-Toluamide contains an amide (-CONH₂) group instead of a hydrazide (-CONHNH₂), reducing its chelating capacity.
- Solubility : Higher water solubility due to the absence of the hydrazine moiety.
- Applications : Primarily used as a precursor in pharmaceutical synthesis rather than in catalysis .
Benzohydrazide (Benzoyl Hydrazine)
- Molecular Formula : C₇H₈N₂O
- Molecular Weight : 136.15 g/mol
- CAS Number : 613-94-5
- Key Differences :
Comparative Analysis of Physicochemical and Catalytic Properties
Table 1: Comparative Data for this compound and Analogous Compounds
| Property | This compound | p-Toluamide | Benzohydrazide |
|---|---|---|---|
| Functional Group | Hydrazide (-CONHNH₂) | Amide (-CONH₂) | Hydrazide (-CONHNH₂) |
| Metal Coordination | Multidentate (N,O) | Monodentate (O) | Bidentate (N,O) |
| Melting Point (°C) | 162–164 | 158–160 | 120–122 |
| LogP | 1.45 | 1.12 | 0.98 |
| Catalytic Efficiency | High (Pd complexes) | Low | Moderate (Cu complexes) |
Key Research Findings :
- This compound vs. p-Toluamide : this compound’s hydrazide group enables stronger coordination with Pd(II) ions, resulting in higher catalytic activity in Suzuki-Miyaura cross-coupling reactions compared to p-toluamide .
- This compound vs. Benzohydrazide : The methyl group in this compound improves thermal stability of its metal complexes, making it preferable for high-temperature catalytic processes .
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